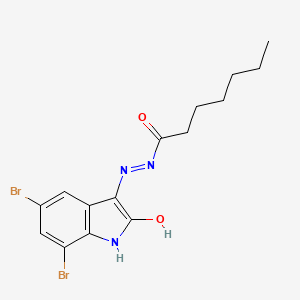![molecular formula C15H10Cl2N4O2 B2867877 2,6-Dichloro-4-[(E)-2-[4-(methylamino)-3-nitrophenyl]ethenyl]pyridine-3-carbonitrile CAS No. 2094954-47-7](/img/structure/B2867877.png)
2,6-Dichloro-4-[(E)-2-[4-(methylamino)-3-nitrophenyl]ethenyl]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloropyridine is an aryl chloride and a chloropyridine with the formula C5H3Cl2N . It is a white solid and serves as a precursor to the antibiotic enoxacin .
Synthesis Analysis
2,6-Dichloropyridine is produced by the direct reaction of pyridine with chlorine . In a study, a synthetic route to an important intermediate, 4-amino-2,6-dichloropyridine, was developed. The process involved the oxidation of 2,6-dichloropyridine as a starting material to give a pyridine N-oxide derivative, which was then subjected to nitration followed by reduction .Molecular Structure Analysis
The molecular structure of 2,6-Dichloropyridine consists of a pyridine ring with two chlorine atoms attached at the 2nd and 6th positions .Chemical Reactions Analysis
In the synthesis of 4-amino-2,6-dichloropyridine, the 2,6-dichloropyridine undergoes oxidation to form a pyridine N-oxide derivative. This derivative is then subjected to nitration followed by reduction .Physical And Chemical Properties Analysis
2,6-Dichloropyridine has a molar mass of 147.99 g·mol−1. It has a melting point of 86–89 °C and a boiling point of 211–212 °C .安全和危害
未来方向
The development of new energetic materials continues to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . The potential use of nitro derivatives of pyridines and their bicyclic analogs has been reported for the synthesis of novel insensitive explosives .
属性
IUPAC Name |
2,6-dichloro-4-[(E)-2-[4-(methylamino)-3-nitrophenyl]ethenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2/c1-19-12-5-3-9(6-13(12)21(22)23)2-4-10-7-14(16)20-15(17)11(10)8-18/h2-7,19H,1H3/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLFWKRNSOCOPF-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C=CC2=CC(=NC(=C2C#N)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C(C=C(C=C1)/C=C/C2=CC(=NC(=C2C#N)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-{2-[4-(methylamino)-3-nitrophenyl]ethenyl}pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1'-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2867811.png)


![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2867817.png)